LogP Shift: Fluorination at the 3‑Position Reduces Lipophilicity by 0.15 Log Units Relative to the Non‑Fluorinated Analog
The predicted logP of ethyl 3-fluoro-3-phenylbutanoate is 2.692 (ZINC15) [1]. In comparison, the non‑fluorinated ethyl 3-phenylbutanoate has a predicted logP of 2.845 (Fluorochem) . The introduction of fluorine at the quaternary benzylic carbon therefore lowers logP by Δ = –0.15, a shift consistent with the electron‑withdrawing effect of fluorine partially offsetting the hydrophobic contribution of the phenyl ring [2].
Δ –0.15
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.692 (ZINC15) |
| Comparator Or Baseline | Ethyl 3-phenylbutanoate: logP = 2.845 (Fluorochem prediction) |
| Quantified Difference | Δ logP = –0.15 |
| Conditions | Computed logP; ZINC15 physical property table vs. Fluorochem product attribute table. |
Why This Matters
A lower logP enhances aqueous solubility and can improve oral bioavailability predictors, making the fluorinated ester preferable for lead‑optimization programs where high lipophilicity is already a liability.
- [1] ZINC15. ZINC000135405932 – Ethyl 3-fluoro-3-phenylbutanoate. https://zinc15.docking.org/substances/ZINC000135405932/ (accessed 2026-04-27). View Source
- [2] Böhm HJ, Banner D, Bendels S, et al. Fluorine in medicinal chemistry. ChemBioChem. 2004;5(5):637-643. doi:10.1002/cbic.200300758. View Source
